molecular formula C8H10O2S B1342666 2-Methyl-2-(thiophen-3-yl)propanoic acid CAS No. 147632-27-7

2-Methyl-2-(thiophen-3-yl)propanoic acid

Cat. No.: B1342666
CAS No.: 147632-27-7
M. Wt: 170.23 g/mol
InChI Key: ZHQCSMCHLZTQNU-UHFFFAOYSA-N
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Description

2-Methyl-2-(thiophen-3-yl)propanoic acid is an organic compound with the molecular formula C8H10O2S. It is a derivative of propanoic acid where a methyl group and a thienyl group are attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-thiophenemethanol with isobutyric acid in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the thienyl group and the propanoic acid derivative .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thienyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(thiophen-3-yl)propanoic acid is unique due to the presence of both a methyl group and a thienyl group on the propanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methyl-2-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQCSMCHLZTQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294133
Record name α,α-Dimethyl-3-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147632-27-7
Record name α,α-Dimethyl-3-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147632-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-3-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(thiophen-3-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound was prepared according to the method of Example 22B, substituting the product of Example 24A for the product of Example 22A.
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Synthesis routes and methods II

Procedure details

The 2 -methyl-2-(3-thienyl)propionic acid methyl ester obtained in the foregoing Example 7 was added to a water:ethanol (1:4) solution (200 ml) of potassium hydroxide (18.5 g). Then the mixture was refluxed under heating for one hour and concentrated under reduced pressure, followed by a further addition of water thereto. Then the mixture was washed with dichloromethane (100 ml). The aqueous layer was acidified with diluted hydrochloric acid and the liberated carboxylic acid was extracted with dichloromethane (200 ml). The organic layer was dried over anhydrous magnesium sulfate, filtered and the solvent was removed by a water pump. The residue was recrystallized from hexane to obtain 2-methyl-2-(3-thienyl)propionic acid with mp. 78°-80.5° C.
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